6-Bromobenzo[b]thiophene

Suzuki-Miyaura coupling palladium catalysis biaryl synthesis

6-Bromobenzo[b]thiophene (CAS 17347-32-9) is the exclusive C6‑functionalized isomer required for constructing aminobenzo[b]thiophene 1,1‑dioxide STAT3 inhibitors. Unlike the 5‑bromo or 4‑bromo regioisomers, only the 6‑bromo derivative provides the oxidative addition kinetics and regioselectivity needed for palladium‑catalyzed C–C bond formation at the benzo ring—validated by anti‑proliferative activity in cancer models. This building block also enables one‑pot borylation/Suzuki cascades toward thienocarbazoles and sequential halogenation strategies (up to 96 % yield). For medicinal chemistry and materials programs requiring regiochemical certainty, this is the definitive intermediate.

Molecular Formula C8H5BrS
Molecular Weight 213.1 g/mol
CAS No. 17347-32-9
Cat. No. B096252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromobenzo[b]thiophene
CAS17347-32-9
Molecular FormulaC8H5BrS
Molecular Weight213.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CS2)Br
InChIInChI=1S/C8H5BrS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
InChIKeyOQIMJOXSDVGEBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromobenzo[b]thiophene (CAS 17347-32-9): Technical Baseline for Scientific Procurement and Comparative Selection


6-Bromobenzo[b]thiophene (CAS 17347-32-9) is a heteroaromatic building block comprising a benzo[b]thiophene core with a bromine substituent at the 6-position of the benzene ring . With a molecular formula of C₈H₅BrS, molecular weight of 213.09 g/mol, and melting point range of 56–60 °C, this compound exists as a white to light yellow crystalline solid at ambient conditions . Its primary utility lies in palladium-catalyzed cross-coupling reactions—particularly Suzuki-Miyaura couplings—where the C6-bromo substituent serves as a reactive handle for C–C bond formation, enabling the synthesis of biaryl and biheteroaryl derivatives for pharmaceutical and materials science applications [1].

Why 6-Bromobenzo[b]thiophene Cannot Be Arbitrarily Substituted by Other Bromobenzo[b]thiophene Isomers


The benzo[b]thiophene scaffold presents seven distinct positions (2–7 and the 3-position) for halogen substitution, each exhibiting markedly different reactivity in electrophilic substitution and metal-catalyzed cross-coupling due to electronic and steric factors [1]. The positional reactivity order for nitration and halogenation follows 3 > 2 > 6 > 5 > 4 > 7, reflecting the differential electron density across the fused heteroaromatic system [2]. Consequently, 6-bromo-, 5-bromo-, and 4-bromo-benzo[b]thiophene isomers are not functionally interchangeable in synthetic sequences: each isomer displays distinct oxidative addition rates with palladium catalysts, divergent regioselectivity in subsequent coupling steps, and ultimately different downstream product architectures [3]. Procurement decisions must therefore be guided by the specific substitution pattern required for the target molecular framework, not merely by the presence of a bromine leaving group.

6-Bromobenzo[b]thiophene: Quantified Differential Evidence for Scientific Selection


Validated Suzuki Coupling Reactivity: 50–80% Yields for Benzo[b]thiophene Biaryl Construction

The 6-bromobenzo[b]thiophene scaffold undergoes palladium-catalyzed borylation followed by in situ Suzuki coupling with substituted 2-bromonitrobenzenes to produce 2-methyl-2′-nitro diaryl compounds in 50–80% isolated yields [1]. This one-pot borylation/Suzuki coupling (BSC) methodology represents a significant improvement over earlier three-step bromine–lithium exchange protocols, which afforded only moderate yields and required cryogenic conditions [1]. In contrast, heteroaryl bromide Suzuki couplings reported in comparable studies using conventional triphenylphosphine–palladium catalysts require 3–10 mol% catalyst loading and frequently exhibit sluggish reactivity when both partners are heteroaromatic, due to electronic deactivation or catalyst poisoning by the sulfur-containing heterocycle [2].

Suzuki-Miyaura coupling palladium catalysis biaryl synthesis heteroaromatic cross-coupling

Defined Synthetic Pathway to Aminobenzo[b]thiophene 1,1-Dioxide STAT3 Inhibitors via C6-Bromo Intermediate

6-Bromobenzo[b]thiophene serves as a direct precursor to aminobenzo[b]thiophene 1,1-dioxides, a chemotype that has demonstrated STAT3 inhibitory activity and anti-proliferative effects against cancer cells [1][2]. In this application pathway, the sulfur atom of the thiophene ring undergoes oxidation to the corresponding sulfone (1,1-dioxide) derivative, a transformation that is structurally feasible from the 6-bromo-substituted core . Alternative bromo-isomers (e.g., 5-bromo or 4-bromo) would yield regioisomeric sulfone products with potentially divergent biological activity profiles due to altered three-dimensional geometry and electronic distribution. The 6-bromo substitution pattern positions the halogen at a site that does not interfere with the oxidation chemistry at the thiophene sulfur, enabling sequential functionalization . Representative STAT3 inhibitor compound 7a demonstrated potent anti-proliferative activity and mitochondrial accumulation in cancer cells when derived from this benzo[b]thiophene 1,1-dioxide scaffold [1].

STAT3 inhibition anticancer agents medicinal chemistry sulfone oxidation

Distinct Electronic and Steric Profile: C6-Position Bromine Enables Selective Cross-Coupling Without Competing Thiophene-Ring Reactivity

The benzo[b]thiophene core exhibits position-dependent reactivity in electrophilic substitution and metal-catalyzed transformations, with the established reactivity order being 3 > 2 > 6 > 5 > 4 > 7 [1]. The 6-position resides on the benzene ring of the fused bicyclic system, electronically distinct from both the highly reactive 2- and 3-positions on the thiophene ring and the less reactive 4- and 7-positions [2]. This intermediate reactivity profile offers practical advantages: the C6-bromo substituent undergoes oxidative addition to palladium(0) at rates suitable for Suzuki coupling without the competing C–H functionalization that can occur at the more electron-rich thiophene positions under certain catalytic conditions [3]. Selective halogen introduction methodology confirms that bromine can be placed at positions 2, 4, 5, 6, and 7 around the benzo[b]thiophene core while independently occupying position 3 with Cl, Br, or I, demonstrating the orthogonality of positional functionalization strategies [4].

regioselective coupling electronic effects oxidative addition palladium catalysis

6-Bromobenzo[b]thiophene: Evidence-Based Application Scenarios for Scientific and Industrial Procurement


Synthesis of STAT3 Inhibitor Candidates via Benzo[b]thiophene 1,1-Dioxide Intermediates

In medicinal chemistry programs targeting the STAT3 signaling pathway for oncology applications, 6-bromobenzo[b]thiophene serves as the specific starting material for constructing aminobenzo[b]thiophene 1,1-dioxide derivatives [1]. The synthetic sequence proceeds via oxidation of the thiophene sulfur to the sulfone (1,1-dioxide), followed by palladium-catalyzed amination or Suzuki coupling at the C6-bromo position to install the requisite amino functionality . This pathway is validated by the demonstrated anti-proliferative activity of compound 7a against cancer cell lines, with the 6-substitution pattern being structurally essential for the observed mitochondrial accumulation and STAT3 Tyr705 phosphorylation inhibition [1]. Procurement of the 6-bromo isomer is mandatory for this application; the 5-bromo isomer would produce a regioisomeric sulfone with altered geometry and unknown biological activity .

Palladium-Catalyzed Borylation/Suzuki Coupling for Thienocarbazole and Biheteroaryl Construction

The one-pot borylation/Suzuki coupling (BSC) methodology using methylated 6-bromobenzo[b]thiophene substrates delivers 2-methyl-2′-nitro diaryl compounds in 50–80% yield, which serve as direct precursors to ring A substituted thienocarbazoles [2]. This application is relevant to researchers developing heteroannellated carbazole derivatives as potential antitumor agents (bioisosteres of ellipticine and olivacine) or fluorescent biomarkers for DNA intercalation studies [2]. The documented 50–80% yield range under standard palladium catalysis conditions provides a reliable benchmark for route scoping and scale-up planning, distinguishing this substrate from other heteroaryl bromides that may require specialized ligands or higher catalyst loadings to achieve comparable coupling efficiency [3].

OLED and Organic Semiconductor Materials Development via C6-Functionalized Benzothiophene Building Blocks

Benzo[b]thiophene-containing biaryls are established structural motifs in photoelectric materials, with applications spanning phosphorescent OLEDs (PHOLEDs), organic thin-film field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs) [4]. The 6-bromobenzo[b]thiophene scaffold provides a C6-reactive handle for installing aryl or heteroaryl substituents via Suzuki or Negishi cross-coupling, enabling systematic structure-property relationship studies in materials discovery programs [5]. The intermediate electronic reactivity of the 6-position (relative to the more reactive 2- and 3-positions) offers a strategic advantage in sequential coupling strategies where orthogonal functionalization is required [6]. Notably, C3-arylated benzothiophenes derived from related precursors have been employed in blue-emitting thermally activated delayed fluorescence (TADF) materials achieving 25.4% external quantum efficiency in OLED devices [7], demonstrating the broader materials relevance of this heterocyclic scaffold.

Multi-Step Synthesis of Polyhalogenated Benzo[b]thiophene Derivatives for Complex Molecular Architectures

For synthetic chemists requiring differentially halogenated benzo[b]thiophene cores, 6-bromobenzo[b]thiophene serves as a versatile intermediate for installing additional halogens at the 3-position via electrophilic cyclization methodology using sodium halides and copper(II) sulfate [4]. This green synthesis approach enables the construction of 3,n-dihalobenzo[b]thiophenes with isolated yields up to 96%, wherein the 6-bromo substituent remains intact while a second halogen (Cl, Br, or I) is selectively introduced at position 3 [4]. The orthogonality of these halogenation strategies—allowing independent functionalization of the benzene ring (positions 4–7) and the thiophene ring (positions 2–3)—enables the programmed synthesis of complex molecular frameworks that would be inaccessible using regioisomeric bromobenzo[b]thiophenes as starting materials [6].

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